4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 457.11414138 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5S2/c1-28-18-6-4-17(5-7-18)22-11-13-23(14-12-22)29(24,25)15-10-21-30(26,27)19-8-2-16(20)3-9-19/h2-9,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNJPHZBIFFOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other cognitive functions.
Mode of Action
This compound acts as a highly potent selective 5-HT 1A receptor full agonist . This means it binds to the 5-HT 1A receptor and activates it, mimicking the action of serotonin. It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism.
Biochemical Pathways
Upon activation of the 5-HT 1A receptor, this compound can affect various biochemical pathways involved in mood regulation and anxiety. It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters, a mechanism of action shared with drugs such as amphetamines.
Result of Action
The activation of the 5-HT 1A receptor by this compound can lead to various molecular and cellular effects. It can modulate the release of certain neurotransmitters, potentially leading to changes in mood and anxiety levels. It has been described as having anxiolytic effects following central administration in vivo.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, it is often mixed with stimulant piperazine derivatives for a combined effect.
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor, which is a G protein-coupled receptor. The compound possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism.
Cellular Effects
The compound’s interaction with the 5-HT 1A receptor can influence various cellular processes. As a full agonist, this compound can fully activate the receptor, leading to changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT 1A receptor. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions.
Biological Activity
4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide, often referred to as MPPF, is a compound of significant interest in pharmacological research due to its biological activity, particularly its interaction with serotonin receptors. This article discusses its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound's structure consists of a sulfonamide group linked to a piperazine moiety and a fluoro-substituted benzene ring. The presence of the methoxyphenyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Chemical Formula | C₂₅H₃₁FN₄O₂S₂ |
| Molecular Weight | 485.67 g/mol |
| CAS Number | 27227-18-5 |
MPPF primarily acts as an antagonist at the 5-HT1A receptor , which is a subtype of the serotonin receptor family. This receptor is involved in various neurological processes, including mood regulation and anxiety responses.
Interaction with 5-HT1A Receptor
- MPPF binds to the receptor's agonist binding site and modulates its activation mechanism, leading to altered serotonin signaling pathways.
- This interaction has been linked to anxiolytic effects, making it a candidate for treating anxiety disorders.
Anxiolytic Effects
Research indicates that MPPF exhibits significant anxiolytic effects when administered centrally in vivo. This has been demonstrated in various animal models where MPPF administration resulted in reduced anxiety-like behaviors.
Anticancer Potential
Recent studies have explored the anticancer properties of MPPF derivatives. For instance:
- Compounds related to MPPF have shown inhibitory effects on tumor cell lines, suggesting potential applications in cancer therapy.
- The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry results showing increased cell death rates upon treatment.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study highlighted MPPF's role in modulating serotonin levels in animal models, correlating with behavioral changes indicative of reduced anxiety.
- Findings : The administration of MPPF led to a significant decrease in anxiety-related behaviors compared to control groups (p < 0.05).
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Antitumor Activity :
- In vitro assays demonstrated that MPPF derivatives inhibited cell proliferation in various cancer cell lines.
- Results : The IC50 values for these compounds ranged from 10 μM to 30 μM, indicating moderate potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
